molecular formula C16H21N3O2 B7176315 N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide

N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide

Cat. No.: B7176315
M. Wt: 287.36 g/mol
InChI Key: HYGHBWUIZPUIPM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, an ethyl group, and a dimethylpyrazole carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-5-19(13-7-9-14(10-8-13)21-6-2)16(20)15-11-18(4)17-12(15)3/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHBWUIZPUIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)C(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. This intermediate is then reacted with ethyl chloroformate and an appropriate amine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: A structurally related compound with similar ethoxyphenyl and amide groups.

    N-ethyl-1,3-dimethylpyrazole-4-carboxamide: Shares the pyrazole carboxamide core structure but lacks the ethoxyphenyl group.

Uniqueness

N-(4-ethoxyphenyl)-N-ethyl-1,3-dimethylpyrazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrazole carboxamide moiety contributes to its stability and reactivity in various chemical reactions.

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